1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide
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Overview
Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrimidine ring, and a piperidine carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring can be formed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The indole and pyrimidine rings are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide through amide bond formation, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids, affecting gene expression and protein synthesis. The piperidine carboxamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)pyrimidin-2-amine: Similar structure but lacks the piperidine carboxamide group.
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-methylpiperidine-3-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide is unique due to the presence of the cyclopropyl group, which can enhance its metabolic stability and binding affinity. The combination of the indole, pyrimidine, and piperidine carboxamide moieties provides a versatile scaffold for drug development, offering multiple sites for chemical modification and optimization.
Properties
IUPAC Name |
N-cyclopropyl-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(24-17-7-8-17)16-5-3-10-25(13-16)19-12-20(23-14-22-19)26-11-9-15-4-1-2-6-18(15)26/h1-2,4,6,9,11-12,14,16-17H,3,5,7-8,10,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEODZHCJHIKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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